Cas no 58349-01-2 (4-Bromo-2-chloro-6-nitrophenol)
4-Bromo-2-chloro-6-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-chloro-6-nitrophenol
- PHENOL, 4-BROMO-2-CHLORO-6-NITRO
- Phenol,4-bromo-2-chloro-6-nitro-
- 4-Brom-2-chlor-6-nitro-phenol
- 4-Bromo-2-chlor-6-nitro-phenol
- 4-bromo-2-chloro-6-nitro-phenol
- 4-bromo-6-chloro-2-nitrophenol
- 6-Chlor-4-brom-2-nitro-1-hydroxy-benzol
- Phenol, 4-bromo-2-chloro-6-nitro-
- 2-Chloro-4-bromo-6-nitrophenol
- 2-Chlor- 4-Brom-6-Nitrophenol
- SCQYUKGOAZBRQL-UHFFFAOYSA-N
- KM0191
- AB53061
- SY100548
- V6765
- AC1898
- Phenol,4-bromo-2-chloro-6-nitro
- SCHEMBL14758323
- FT-0761641
- 58349-01-2
- AKOS011654555
- MFCD09835006
- CS-12592
- CS-0088485
- EN300-173476
- A917714
- SCHEMBL4293562
- DTXSID80207075
- DB-072466
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- MDL: MFCD09835006
- Inchi: 1S/C6H3BrClNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
- InChI Key: SCQYUKGOAZBRQL-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)[N+](=O)[O-])O)Cl
Computed Properties
- Exact Mass: 250.89800
- Monoisotopic Mass: 250.89848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 66
Experimental Properties
- Boiling Point: 257 ℃ at 760 mmHg
- PSA: 66.05000
- LogP: 3.23950
4-Bromo-2-chloro-6-nitrophenol Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Bromo-2-chloro-6-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 050646-1g |
4-Bromo-2-chloro-6-nitrophenol |
58349-01-2 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 050646-5g |
4-Bromo-2-chloro-6-nitrophenol |
58349-01-2 | 95% | 5g |
£477.00 | 2022-03-01 | |
| Fluorochem | 050646-10g |
4-Bromo-2-chloro-6-nitrophenol |
58349-01-2 | 95% | 10g |
£737.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS607-1g |
4-Bromo-2-chloro-6-nitrophenol |
58349-01-2 | 98% | 1g |
188.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS607-5g |
4-Bromo-2-chloro-6-nitrophenol |
58349-01-2 | 98% | 5g |
566.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS607-200mg |
4-Bromo-2-chloro-6-nitrophenol |
58349-01-2 | 98% | 200mg |
55.0CNY | 2021-08-05 | |
| TRC | B684528-100mg |
4-Bromo-2-chloro-6-nitrophenol |
58349-01-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B684528-250mg |
4-Bromo-2-chloro-6-nitrophenol |
58349-01-2 | 250mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B684528-500mg |
4-Bromo-2-chloro-6-nitrophenol |
58349-01-2 | 500mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B684528-1g |
4-Bromo-2-chloro-6-nitrophenol |
58349-01-2 | 1g |
$ 167.00 | 2023-04-18 |
4-Bromo-2-chloro-6-nitrophenol Suppliers
4-Bromo-2-chloro-6-nitrophenol Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-Bromo-2-chloro-6-nitrophenol
Chemical Profile of 4-Bromo-2-chloro-6-nitrophenol (CAS No. 58349-01-2)
4-Bromo-2-chloro-6-nitrophenol, identified by its Chemical Abstracts Service (CAS) number 58349-01-2, is a halogenated nitroaromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its bromine and chlorine substituents on a nitro-substituted benzene ring, exhibits a unique set of chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both bromine and chlorine atoms provides multiple sites for further functionalization, enabling the construction of complex molecular architectures.
The structural motif of 4-bromo-2-chloro-6-nitrophenol positions it as a versatile building block for the development of novel therapeutic agents. In recent years, there has been a growing interest in halogenated nitroaromatics due to their potential applications in medicinal chemistry. These compounds often serve as key intermediates in the synthesis of bioactive molecules, including antimicrobial, anti-inflammatory, and anticancer agents. The nitro group, in particular, is known for its reactivity and ability to participate in various chemical transformations, such as reduction to amino groups or nucleophilic substitution reactions.
One of the most compelling aspects of 4-bromo-2-chloro-6-nitrophenol is its utility in cross-coupling reactions. These reactions are fundamental to modern synthetic organic chemistry and have enabled the efficient construction of complex organic molecules. The bromine and chlorine atoms on the aromatic ring can be readily displaced by various nucleophiles through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. This capability has been leveraged in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals.
In the realm of medicinal chemistry, 4-bromo-2-chloro-6-nitrophenol has been explored as a precursor for the development of novel therapeutic agents. Researchers have utilized its structural features to design molecules with targeted biological activity. For instance, derivatives of this compound have been investigated for their antimicrobial properties. The nitro group can be reduced to an amino group, which can then be further functionalized to introduce pharmacophores that interact with biological targets. Additionally, the halogen atoms can be used to introduce other functional groups through metal-catalyzed reactions, expanding the scope of possible molecular modifications.
The synthesis of 4-bromo-2-chloro-6-nitrophenol typically involves nitration and halogenation reactions on a precursor aromatic ring. The nitration step introduces the nitro group at the desired position, while subsequent halogenation steps selectively install bromine and chlorine atoms at specific positions on the benzene ring. The regioselectivity of these reactions is influenced by electronic and steric factors inherent to the aromatic system. Advances in synthetic methodology have allowed for greater control over these transformations, enabling the production of 4-bromo-2-chloro-6-nitrophenol with high yield and purity.
Recent studies have highlighted the role of 4-bromo-2-chloro-6-nitrophenol in materials science applications beyond pharmaceuticals. Its ability to participate in cross-coupling reactions has made it a valuable intermediate in the synthesis of organic electronic materials. For example, conjugated polymers containing halogenated nitroaromatic units have been developed for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The electron-withdrawing nature of the nitro group influences the electronic properties of these materials, making them suitable for optoelectronic applications.
The environmental impact of halogenated nitroaromatic compounds has also been a subject of research. While these compounds are valuable synthetic intermediates, their potential persistence in the environment raises concerns about their ecological safety. Studies have focused on developing green chemistry approaches to minimize waste and reduce hazardous byproducts during their synthesis. Additionally, efforts have been made to design processes that allow for the efficient recovery and reuse of these compounds, thereby reducing their environmental footprint.
In conclusion,4-bromo-2-chloro-6-nitrophenol (CAS No. 58349-01-2) is a multifaceted compound with significant applications in pharmaceutical chemistry and materials science. Its unique structural features make it a valuable intermediate for constructing complex molecular architectures through cross-coupling reactions and other synthetic transformations. Ongoing research continues to explore its potential in drug discovery and advanced materials development, while also addressing environmental considerations associated with its use.
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